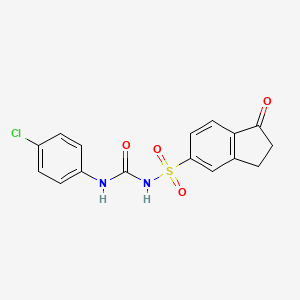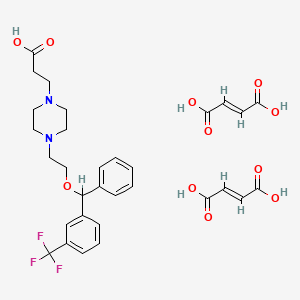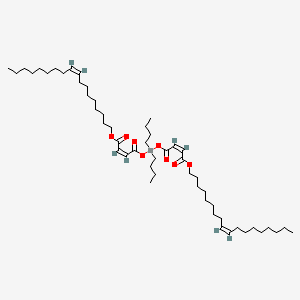
2-Propanol, 1-(3-((2-chloro-6,7-dimethoxy-4-quinazolinyl)amino)phenoxy)-3-((1-methylethyl)amino)-, dihydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(3-((2-chloro-6,7-dimethoxy-4-quinazolinyl)amino)phenoxy)-3-((1-methylethyl)amino)-, dihydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a quinazoline moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(3-((2-chloro-6,7-dimethoxy-4-quinazolinyl)amino)phenoxy)-3-((1-methylethyl)amino)-, dihydrochloride, hydrate typically involves multiple steps, including the formation of the quinazoline core, chlorination, and subsequent functionalization with various substituents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Propanol, 1-(3-((2-chloro-6,7-dimethoxy-4-quinazolinyl)amino)phenoxy)-3-((1-methylethyl)amino)-, dihydrochloride, hydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to bind to certain proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, ultimately affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and similar functional groups.
p-Toluidine: Shares some structural similarities and is used in different chemical reactions.
Uniqueness
What sets 2-Propanol, 1-(3-((2-chloro-6,7-dimethoxy-4-quinazolinyl)amino)phenoxy)-3-((1-methylethyl)amino)-, dihydrochloride, hydrate apart is its specific quinazoline structure, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
CAS No. |
111218-79-2 |
|---|---|
Molecular Formula |
C22H29Cl3N4O4 |
Molecular Weight |
519.8 g/mol |
IUPAC Name |
1-[3-[(2-chloro-6,7-dimethoxyquinazolin-4-yl)amino]phenoxy]-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C22H27ClN4O4.2ClH/c1-13(2)24-11-15(28)12-31-16-7-5-6-14(8-16)25-21-17-9-19(29-3)20(30-4)10-18(17)26-22(23)27-21;;/h5-10,13,15,24,28H,11-12H2,1-4H3,(H,25,26,27);2*1H |
InChI Key |
DZVHJFOQQKVFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC(=C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)Cl)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















